molecular formula C22H13BrFNO3 B11272994 2-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

2-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B11272994
M. Wt: 438.2 g/mol
InChI Key: HTKCPZRNZSGKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a bromine atom, a fluorophenyl group, and a chromen-4-one moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the brominated chromen-4-one derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The chromen-4-one moiety can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Dihydro derivatives of the chromen-4-one moiety.

Scientific Research Applications

2-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-fluorophenyl)benzamide
  • 2-bromo-N-(4-propylphenyl)benzamide
  • 2-bromobenzamide

Uniqueness

2-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromen-4-one moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C22H13BrFNO3

Molecular Weight

438.2 g/mol

IUPAC Name

2-bromo-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide

InChI

InChI=1S/C22H13BrFNO3/c23-17-7-3-1-5-14(17)22(27)25-13-9-10-20-16(11-13)19(26)12-21(28-20)15-6-2-4-8-18(15)24/h1-12H,(H,25,27)

InChI Key

HTKCPZRNZSGKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.